
3-Bromo-5-chloro-2-fluoroisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-2-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H2BrClFNO It is a derivative of isonicotinaldehyde, characterized by the presence of bromine, chlorine, and fluorine atoms on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-fluoroisonicotinaldehyde typically involves multi-step organic reactions. One common method is the halogenation of isonicotinaldehyde derivatives. The process may involve the following steps:
Bromination: Introduction of a bromine atom at the 3-position of the isonicotinaldehyde ring.
Chlorination: Introduction of a chlorine atom at the 5-position.
Fluorination: Introduction of a fluorine atom at the 2-position.
These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of halogenating agents.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-chloro-2-fluoroisonicotinaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of 3-Bromo-5-chloro-2-fluoroisonicotinic acid.
Reduction: Formation of 3-Bromo-5-chloro-2-fluoroisonicotinalcohol.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-2-fluoroisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-chloro-2-fluoroisonicotinaldehyde depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their function. The halogen atoms can influence the compound’s reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-chloro-2-fluoroisonicotinic acid
- 3-Bromo-5-chloro-2-fluoroisonicotinalcohol
- 2-Bromo-5-chloro-3-fluoropyridine-4-carbaldehyde
Uniqueness
3-Bromo-5-chloro-2-fluoroisonicotinaldehyde is unique due to the specific arrangement of halogen atoms and the presence of an aldehyde group. This combination imparts distinct chemical properties, making it valuable for targeted synthetic applications and research.
Propiedades
Fórmula molecular |
C6H2BrClFNO |
|---|---|
Peso molecular |
238.44 g/mol |
Nombre IUPAC |
3-bromo-5-chloro-2-fluoropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H2BrClFNO/c7-5-3(2-11)4(8)1-10-6(5)9/h1-2H |
Clave InChI |
SVCSUQYOMQZZBW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)F)Br)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



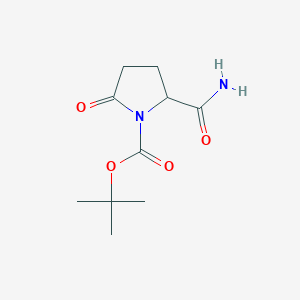
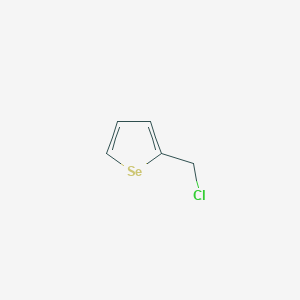
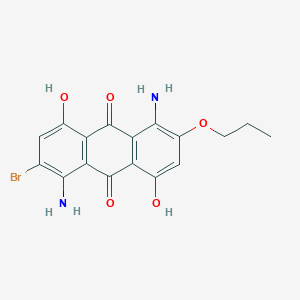
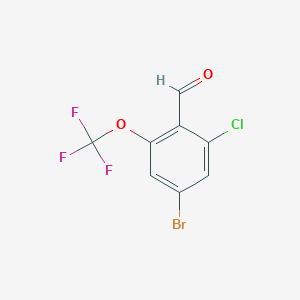
![4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline](/img/structure/B15249396.png)
![Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15249398.png)
![Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15249405.png)
![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B15249412.png)
![3-Bromo-2-phenylfuro[2,3-b]quinoxaline](/img/structure/B15249422.png)
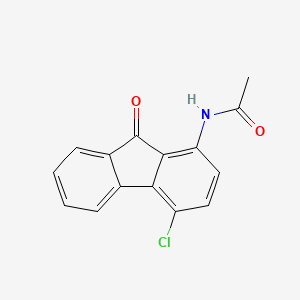
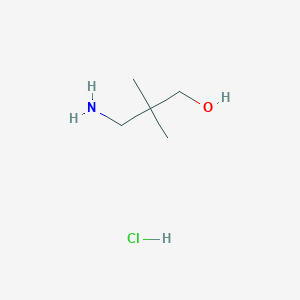
![3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15249455.png)
![5-Bromoisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B15249458.png)
